N,N'-bis(3-chlorophenyl)butanediamide

Description

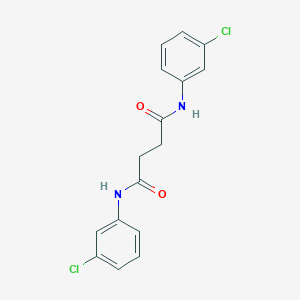

N,N'-bis(3-chlorophenyl)butanediamide is a symmetric bisamide compound characterized by a central butanediamide (succinamide) backbone flanked by two 3-chlorophenyl groups at the nitrogen atoms. This structure confers unique physicochemical properties, such as moderate lipophilicity due to the chlorine substituents and hydrogen-bonding capacity via the amide groups. The compound has been studied extensively for its biological activities, including antimycobacterial and antialgal effects, as well as its role in inhibiting photosynthetic electron transport in chloroplasts . Its synthesis typically involves reacting succinic anhydride or alkanedioyl dichlorides with substituted anilines under controlled conditions .

Properties

Molecular Formula |

C16H14Cl2N2O2 |

|---|---|

Molecular Weight |

337.2 g/mol |

IUPAC Name |

N,N//'-bis(3-chlorophenyl)butanediamide |

InChI |

InChI=1S/C16H14Cl2N2O2/c17-11-3-1-5-13(9-11)19-15(21)7-8-16(22)20-14-6-2-4-12(18)10-14/h1-6,9-10H,7-8H2,(H,19,21)(H,20,22) |

InChI Key |

ZMALROPHAZGAJH-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)Cl)NC(=O)CCC(=O)NC2=CC(=CC=C2)Cl |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC(=O)CCC(=O)NC2=CC(=CC=C2)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Findings :

- Chain Length : Increasing the alkanediamide chain length (e.g., from m=4 to m=6) reduces biological activity, likely due to decreased aqueous solubility and hindered membrane permeability .

- Substituent Effects: Dichlorinated derivatives (e.g., 3,4-Cl₂) exhibit enhanced antimycobacterial activity compared to mono-chlorinated analogs but suffer from poor solubility . Hydroxyl groups (e.g., 2-OH) abolish activity, highlighting the importance of lipophilic substituents .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Insights :

- Solubility : Chlorine substituents increase lipophilicity (LogP) but reduce aqueous solubility, creating a trade-off between bioavailability and potency .

- Crystallography: Both 3-Cl and 2-OH analogs crystallize in monoclinic systems, but the 2-hydroxy derivative exhibits higher solubility due to hydrogen-bonding interactions .

Mechanism of Action

- Photosynthesis Inhibition : The compound interacts with photosystem II in chloroplasts, blocking electron transport at the QB-binding site .

- Structure-Activity Relationship : Analogous compounds with shorter chains (e.g., propanediamide, m=3) show reduced efficacy, suggesting optimal activity requires a four-carbon backbone .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.